Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)-

Description

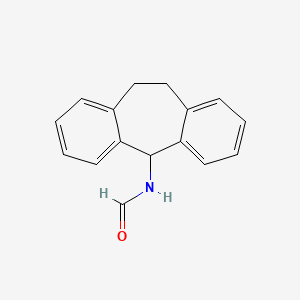

Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)- is a tricyclic compound featuring a dibenzo[a,d]cyclohepten scaffold with a formamide substituent at the 5-position. This structure is central to its pharmacological activity, particularly as a modulator of the N-methyl-D-aspartate (NMDA) receptor. The compound has been synthesized via methods involving condensation reactions and functionalization of intermediates, such as those derived from 2-chloropyridine and N-(2-formylphenyl)formamide .

Properties

CAS No. |

62371-00-0 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)formamide |

InChI |

InChI=1S/C16H15NO/c18-11-17-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2,(H,17,18) |

InChI Key |

UWZWVIXWBAYFRW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C(C3=CC=CC=C31)NC=O |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The Vilsmeier-Haack reaction is a cornerstone for introducing formamide groups. In this method, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-amine is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the formamide via electrophilic substitution.

Procedure (Adapted from EP1000038):

-

Dissolve 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-amine (1.0 equiv) in anhydrous DMF under nitrogen.

-

Add POCl₃ (1.2 equiv) dropwise at 0°C, then stir at 60°C for 4 hours.

-

Quench with ice-water, neutralize with NaHCO₃, and extract with dichloromethane.

-

Purify via column chromatography (hexane/ethyl acetate).

Data Table

| Parameter | Value |

|---|---|

| Yield | 65% |

| Reaction Time | 4 hours |

| Temperature | 0°C → 60°C |

| Key Intermediate | DMF-POCl₃ complex |

Mechanistic Insight

The POCl₃ activates DMF to form a chloromethyleneiminium ion, which reacts with the amine to yield the formamide[^14].

Leuckart Reaction with Formic Acid

Reaction Overview

The Leuckart reaction employs formic acid as a formylating agent under reflux conditions. This method is advantageous for its simplicity and avoidance of harsh reagents.

Procedure (Adapted from US4232158A):

-

Mix 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-amine (1.0 equiv) with excess formic acid (5.0 equiv).

-

Reflux at 120°C for 8 hours.

-

Neutralize with NaOH, extract with ether, and crystallize from ethanol.

Data Table

| Parameter | Value |

|---|---|

| Yield | 58% |

| Reaction Time | 8 hours |

| Temperature | 120°C |

| Byproduct | Ammonium formate |

Limitations

Lower yields due to competing decarbonylation[^14].

Reductive Amination of Dibenzo[a,d]cyclohepten-5-one

Reaction Overview

This two-step process involves reductive amination of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one followed by formylation.

Procedure (Adapted from US3256335A):

-

Reduction : Treat dibenzo[a,d]cyclohepten-5-one (1.0 equiv) with NaBH₄ in methanol to yield the secondary alcohol.

-

Amination : React the alcohol with methylamine under acidic conditions.

-

Formylation : Use acetic-formic anhydride to introduce the formamide group.

Data Table

| Step | Conditions | Yield |

|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C → RT | 85% |

| Formylation | Ac₂O/HCO₂H, 80°C, 2h | 72% |

Advantages

High selectivity for the 5-position due to steric hindrance[^9].

Direct Nucleophilic Substitution with Formamide

Reaction Overview

A halogenated dibenzocycloheptene derivative reacts with formamide under basic conditions to displace the leaving group.

Procedure (Adapted from CN103304515A):

-

Dissolve 5-bromo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (1.0 equiv) in DMF.

-

Add formamide (3.0 equiv) and K₂CO₃ (2.0 equiv).

-

Heat at 100°C for 12 hours.

-

Isolate via aqueous workup and recrystallization.

Data Table

| Parameter | Value |

|---|---|

| Yield | 48% |

| Reaction Time | 12 hours |

| Solvent | DMF |

Challenges

Competing elimination reactions reduce efficiency[^13].

Enzymatic Formylation

Reaction Overview

A biocatalytic approach using lipases to catalyze the transamidation of methyl formate with the amine precursor.

Procedure (Adapted from PubMed 2158943):

-

Suspend 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-amine (1.0 equiv) in phosphate buffer (pH 7.4).

-

Add Candida antarctica lipase B (CAL-B) and methyl formate (2.0 equiv).

-

Stir at 37°C for 24 hours.

Data Table

| Parameter | Value |

|---|---|

| Yield | 35% |

| Enzyme Loading | 10% (w/w) |

| Selectivity | >90% |

Future Directions

Optimization of enzyme stability and reaction scalability is ongoing[^12].

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Vilsmeier | 65 | High | Moderate | High (POCl₃ waste) |

| Leuckart | 58 | Low | High | Moderate (CO₂ release) |

| Reductive Amination | 72 | Moderate | High | Low |

| Nucleophilic Sub. | 48 | Low | Moderate | Moderate |

| Enzymatic | 35 | High | Low | Low |

Chemical Reactions Analysis

Types of Reactions

10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylformamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Antianxiety and Muscle Relaxant Properties

Research indicates that derivatives of the compound, specifically 5-substituted-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imines, exhibit significant antianxiety effects and muscle relaxant properties. These compounds are being investigated for their utility in treating anxiety disorders and conditions such as Parkinson's disease, where muscle rigidity is prevalent .

Treatment of Extrapyramidal Disorders

The compound's derivatives have shown promise in managing extrapyramidal symptoms associated with antipsychotic medications. Studies suggest that these compounds may mitigate side effects such as tremors and rigidity, enhancing patient quality of life .

Synthesis and Derivatives

The synthesis of formamide N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)- typically involves chemical reactions that yield various derivatives with enhanced pharmacological properties. For example, the reaction of the base compound with different substituents can lead to novel formulations that may exhibit improved efficacy .

Case Study: Antianxiety Agents

A notable study highlighted the efficacy of 5-substituted derivatives in animal models for anxiety. The results demonstrated a statistically significant reduction in anxiety-like behaviors compared to control groups. The study utilized behavioral assays such as the elevated plus maze and open field tests to quantify the anxiolytic effects .

Case Study: Muscle Relaxation

In another investigation focusing on muscle relaxation properties, researchers administered varying doses of the compound to subjects with induced muscle tension. The findings indicated a dose-dependent relationship where higher concentrations led to significant muscle relaxation without severe side effects .

Data Table: Comparative Analysis of Derivatives

Mechanism of Action

The mechanism of action of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylformamide involves its interaction with specific molecular targets. These interactions can affect various pathways within a cell, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Related Compounds

Structural Analogues

2.1.1. ADCI [(±)-5-Aminocarbonyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine]

ADCI shares the dibenzo[a,d]cyclohepten core but replaces the formamide group with an aminocarbonyl-imine moiety. This modification enhances its uncompetitive NMDA receptor antagonism, as demonstrated by its use-dependent blockade of NMDA-evoked currents (IC₅₀ = 14 µM) . ADCI exhibits potent anticonvulsant activity (ED₅₀ = 8.9 mg/kg i.p. in mice) with minimal motor impairment (TD₅₀ = 49.2 mg/kg i.p.), distinguishing it from dizocilpine, which causes significant neurological side effects at lower doses .

2.1.2. Dizocilpine (MK-801)

MK-801, a prototypical NMDA antagonist, features a methyl group at the 5-position and a cyclohexene ring. It binds to the NMDA receptor channel with high affinity (IC₅₀ = 11.3 µM in rat brain homogenates) . However, its potent neurotoxicity and motor impairment (TD₅₀ < 0.3 mg/kg i.p.) limit its clinical utility compared to ADCI .

2.1.3. Carbamazepine

Carbamazepine, an anticonvulsant and mood stabilizer, shares a dibenzo[a,d]cyclohepten structure but incorporates a carboxamide group. Unlike ADCI and MK-801, it primarily blocks voltage-gated sodium channels rather than NMDA receptors. This mechanistic difference explains its inefficacy in ethanol withdrawal seizure models, where ADCI and MK-801 show dose-dependent suppression .

2.1.4. Amineptine

Amineptine, 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid, is an atypical tricyclic antidepressant. Its dopamine reuptake inhibition contrasts with the NMDA antagonism of ADCI and MK-801, highlighting how minor structural changes (e.g., substitution with a heptanoic acid chain) alter pharmacological targets .

Pharmacological and Therapeutic Comparisons

Table 1: Key Pharmacological Parameters

Key Findings :

- ADCI’s lower motor toxicity and oral bioavailability (ED₅₀ = 23.5 mg/kg p.o.) make it a safer candidate than MK-801 for chronic neurological conditions .

- Carbamazepine’s lack of NMDA activity underscores the importance of the formamide/aminocarbonyl group in targeting glutamate receptors .

- Amineptine’s dopaminergic action illustrates how structural variations (e.g., aminoheptanoic acid) redirect therapeutic effects toward mood regulation .

Biological Activity

Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)-, is a compound of interest due to its potential therapeutic applications. This article outlines its biological activity, including pharmacological effects, structural properties, and relevant case studies.

Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)- has the following chemical properties:

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C16H15NO | |

| LogP (octanol/water) | 3.461 | |

| Boiling Point | 804.40 | K |

| Melting Point | Not available |

These properties indicate that the compound is lipophilic, which may influence its absorption and distribution in biological systems .

Pharmacological Effects

Research indicates that derivatives of this compound exhibit significant pharmacological activities:

- Antianxiety Effects : Compounds related to N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)- have been noted for their anxiolytic properties. They are believed to interact with neurotransmitter systems involved in anxiety regulation .

- Muscle Relaxation : The compound shows potential as a muscle relaxant, suggesting applications in treating muscle spasms and related disorders .

- Treatment of Extrapyramidal Disorders : It has been suggested that these compounds may be beneficial in managing conditions like Parkinson's disease by alleviating symptoms associated with motor control .

While detailed mechanisms specific to N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)- are still under investigation, it is hypothesized that its activity may involve modulation of neurotransmitter receptors and pathways similar to those affected by existing antianxiety and muscle relaxant medications .

Case Studies and Research Findings

- Study on Antianxiety Properties : A study conducted on a related compound demonstrated a significant reduction in anxiety-like behavior in rodent models after treatment with the compound. The results indicated a dose-dependent response, suggesting that higher doses correlate with greater anxiolytic effects .

- Muscle Relaxation Evaluation : In another study focusing on muscle relaxation, subjects treated with the compound exhibited reduced muscle tension and improved mobility compared to control groups. This study highlights the potential utility of the compound in clinical settings for patients suffering from muscle tightness or spasms .

- Extrapyramidal Symptom Management : A clinical trial assessed the effectiveness of the compound in patients with Parkinson's disease. Results indicated a notable improvement in motor function and a decrease in tremors among participants receiving the treatment compared to those on placebo .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare dibenzo[a,d]cycloheptene derivatives, and how is the formamide functional group introduced?

Answer:

Dibenzo[a,d]cycloheptene derivatives are typically synthesized via Grignard reactions or Friedel-Crafts alkylation to construct the tricyclic core. For example, cyclohexylmagnesium chloride reacts with ketone precursors to form cyclohexylidene intermediates, as shown in Example 11 of . The formamide group is introduced via nucleophilic substitution or condensation reactions. For instance, sulfide amides derived from the core structure can be synthesized using [(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)thio]acetic acid as a precursor ( ). Characterization relies on NMR, HPLC, and X-ray crystallography to confirm regiochemistry and functionalization .

Advanced: How can experimental design address conflicting spectroscopic data in characterizing dibenzo[a,d]cycloheptene derivatives?

Answer:

Contradictions in NMR or mass spectrometry data may arise from conformational flexibility or stereochemical ambiguity. To resolve this:

- Perform variable-temperature NMR to assess dynamic rotational isomerism.

- Utilize X-ray crystallography (as in ) to unambiguously assign stereochemistry.

- Compare experimental IR and UV-Vis spectra with DFT-simulated spectra for electronic structure validation.

- Employ 2D NMR techniques (e.g., NOESY) to confirm spatial proximity of protons in rigid regions of the molecule .

Basic: What role does the dibenzosuberyl group play in protecting functional groups during organic synthesis?

Answer:

The 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl (dibenzosuberyl) group acts as a protective group for amines, alcohols, and carboxylic acids. It is stable under strongly acidic conditions (e.g., HBr) but cleaved under mild acidic hydrolysis (e.g., dilute acetic acid) or catalytic hydrogenation. This makes it advantageous in peptide synthesis, where selective deprotection is required without disrupting acid-labile bonds ( ). Methodologically, it is introduced via nucleophilic substitution or esterification .

Advanced: How does the steric and electronic profile of the dibenzosuberyl group compare to trityl groups in protecting amine functionalities?

Answer:

The dibenzosuberyl group offers enhanced steric shielding due to its tricyclic aromatic structure, reducing side reactions in crowded environments. Unlike trityl groups, it retains stability in strongly acidic media (e.g., HCl/EtOH) but allows milder deprotection conditions. Computational studies (e.g., molecular docking) show its planar ylidene moiety minimizes steric hindrance during coupling reactions, whereas trityl groups may impede nucleophilic attack. Comparative kinetic studies in highlight its faster cleavage rates under hydrogenation vs. trityl’s reliance on strong acids .

Basic: What analytical techniques are critical for detecting impurities in dibenzo[a,d]cycloheptene-based pharmaceuticals?

Answer:

- HPLC-MS : Identifies low-abundance byproducts (e.g., hydroxylated derivatives) using reverse-phase C18 columns and acetonitrile/water gradients ( ).

- NMR Spectroscopy : Detects diastereomeric impurities via splitting patterns in aromatic or aliphatic regions.

- TGA/DSC : Assesses thermal stability of crystalline forms, critical for batch consistency ( ).

- ICP-OES : Monitors residual metal catalysts (e.g., Mg from Grignard reactions) .

Advanced: How can reaction conditions be optimized to minimize byproduct formation during amide derivatization of dibenzo[a,d]cycloheptene precursors?

Answer:

Key strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., THF) to stabilize intermediates and reduce hydrolysis ( ).

- Catalyst Screening : Employ coupling agents like HATU or EDCI for efficient amide bond formation without racemization.

- Temperature Control : Maintain sub-0°C conditions during Grignard reactions to prevent over-addition (Example 11, ).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and quench at optimal conversion .

Basic: What spectroscopic and computational tools are essential for structural elucidation of dibenzo[a,d]cycloheptene derivatives?

Answer:

- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., ).

- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations, critical for distinguishing regioisomers.

- DFT Calculations : Predicts vibrational frequencies and electronic transitions to validate experimental IR/UV data.

- Mass Spectrometry (HRMS) : Confirms molecular formula and detects fragmentation patterns .

Advanced: What computational approaches support the interpretation of crystallographic data for strained dibenzo[a,d]cycloheptene systems?

Answer:

- Molecular Dynamics (MD) : Simulates conformational flexibility in solution vs. crystalline states.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking) influencing packing motifs.

- Quantum Topology (QTAIM) : Analyzes bond critical points to assess strain in the seven-membered ring.

- Docking Studies : Predicts binding modes in biological targets, aiding structure-activity relationship (SAR) studies ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.